
2-(1-Cyclopropylpiperidin-4-yl)-2-fluoroacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Cyclopropylpiperidin-4-yl)-2-fluoroacetic acid is a compound that features a piperidine ring substituted with a cyclopropyl group and a fluoroacetic acid moiety. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Cyclopropylpiperidin-4-yl)-2-fluoroacetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopropylamine with 4-piperidone, followed by fluorination and subsequent carboxylation to introduce the fluoroacetic acid group .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, often utilizing catalysts to enhance yield and selectivity. The use of heterogeneous cobalt catalysts based on titanium nanoparticles and melamine has been reported to facilitate acid-free hydrogenation with good yields .
Análisis De Reacciones Químicas
Types of Reactions
2-(1-Cyclopropylpiperidin-4-yl)-2-fluoroacetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluoroacetic acid moiety.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common solvents include water, ethanol, and dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
2-(1-Cyclopropylpiperidin-4-yl)-2-fluoroacetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(1-Cyclopropylpiperidin-4-yl)-2-fluoroacetic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
Piperidine: A six-membered heterocycle with one nitrogen atom.
Cyclopropylamine: A cyclopropyl-substituted amine.
Fluoroacetic Acid: A fluorinated carboxylic acid.
Uniqueness
2-(1-Cyclopropylpiperidin-4-yl)-2-fluoroacetic acid is unique due to its combination of a piperidine ring, cyclopropyl group, and fluoroacetic acid moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Propiedades
Fórmula molecular |
C10H16FNO2 |
|---|---|
Peso molecular |
201.24 g/mol |
Nombre IUPAC |
2-(1-cyclopropylpiperidin-4-yl)-2-fluoroacetic acid |
InChI |
InChI=1S/C10H16FNO2/c11-9(10(13)14)7-3-5-12(6-4-7)8-1-2-8/h7-9H,1-6H2,(H,13,14) |
Clave InChI |
QQVALEBTZLCAGC-UHFFFAOYSA-N |
SMILES canónico |
C1CC1N2CCC(CC2)C(C(=O)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


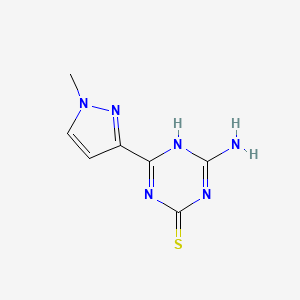
![(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(isoquinolin-5-yl)propanoic acid](/img/structure/B13162347.png)

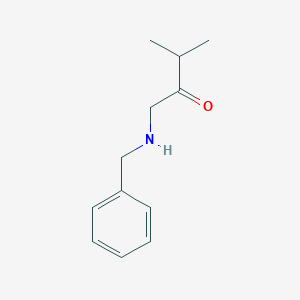
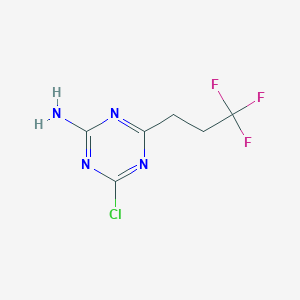
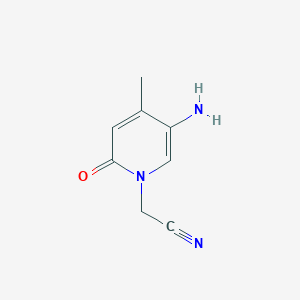
![3-(2-Fluorophenyl)-6-(4-isopropylpiperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B13162371.png)
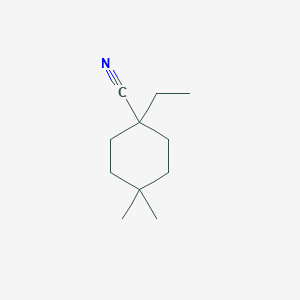


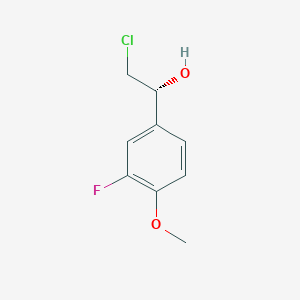
![3-[2-(Bromomethyl)butyl]oxolane](/img/structure/B13162392.png)
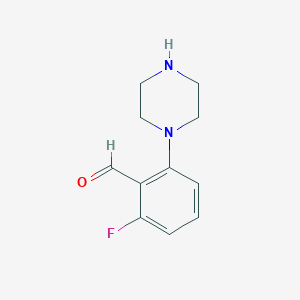
![1-[1-(Aminomethyl)-2-methylcyclopentyl]ethan-1-ol](/img/structure/B13162405.png)
